Product packaging for SA8 glycoprotein B, simian herpesvirus(Cat. No.:CAS No. 141533-08-6)

SA8 glycoprotein B, simian herpesvirus

Cat. No.: B1176094
CAS No.: 141533-08-6
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Description

Background of Simian Herpesvirus SA8 in Non-Human Primate Biology

Simian agent 8 (SA8), officially known as Cercopithecine herpesvirus 2 (CeHV-2), is an alphaherpesvirus belonging to the Simplexvirus genus. frontiersin.orgnih.gov It is closely related to other primate simplexviruses, including Herpes B virus (Macacine herpesvirus 1) and human herpes simplex viruses (HSV-1 and HSV-2). frontiersin.orgsemanticscholar.org SA8 naturally infects African green monkeys (Chlorocebus species) and has also been identified in baboons (Papio species). semanticscholar.orgnih.gov Like other alphaherpesviruses, SA8 establishes lifelong latent infections in the sensory ganglia of its natural hosts. semanticscholar.orgoup.com While infections in their natural hosts are typically asymptomatic or cause only mild disease, the cross-species transmission of these viruses can have severe consequences. semanticscholar.orgresearchgate.net

The genome of SA8 is a double-stranded DNA molecule with a high guanine-cytosine (G+C) content, estimated at 76%, which is the highest among the primate simplexviruses. frontiersin.orgnih.gov Its genomic organization is colinear with that of HSV-1 and HSV-2. frontiersin.org Due to extensive antigenic cross-reactivity with Herpes B virus and HSV, SA8 can complicate serological diagnostics, potentially leading to false-positive results. frontiersin.orgnih.gov Another closely related virus, Herpesvirus papio 2 (HVP-2 or Cercopithecine herpesvirus 16), was initially misidentified as SA8, highlighting their close relationship; HVP-2 is now considered a distinct species that likely arose from recombination events involving an SA8-like progenitor. nih.gov

Significance of Glycoprotein (B1211001) B as a Conserved Alphaherpesvirus Envelope Protein

Glycoprotein B (gB) is a viral envelope protein that is one of the most highly conserved glycoproteins across the Herpesviridae family. oup.comwikipedia.org It is essential for viral infectivity and growth. nih.govasm.org The primary function of gB is to act as a fusogen, mediating the fusion of the viral envelope with the host cell membrane during entry. wikipedia.orgnih.gov This process allows the viral capsid and its DNA genome to be released into the host cell cytoplasm. wikipedia.org While other glycoproteins are involved in the entry process, gB, along with gH and gL, forms the core fusion machinery required for viral entry. wikipedia.org

Structurally, gB is a type-1 transmembrane protein that assembles into a trimer on the virion surface. wikipedia.org Studies on HSV-1 gB have revealed that it contains multiple functional domains, including those responsible for inducing and regulating membrane fusion. nih.govasm.orgnih.gov The protein has a large ectodomain, a transmembrane domain, and a cytoplasmic tail. wikipedia.orgnih.gov Mutations in various domains of gB can significantly impact its fusion activity and the virus's ability to enter cells and spread from cell to cell. nih.govnih.gov Because of its essential and conserved nature, gB is a major target of the host immune response and a key candidate for the development of vaccines and antiviral therapies. oup.comnih.gov

Overview of Current Academic Research Perspectives on SA8 Glycoprotein B

Research specifically focused on SA8 glycoprotein B has highlighted its close relationship with the gB of other primate simplexviruses, particularly HSV-1 and HSV-2. nih.gov The gene encoding SA8 gB has been mapped and sequenced, revealing a predicted polypeptide with high sequence identity to its HSV counterparts—78.4% with HSV-1 gB and 78.9% with HSV-2 gB. nih.gov This homology extends to structural predictions, which show that SA8 gB likely shares key features with HSV gB, such as a signal sequence, conserved cysteine residues, potential N-linked glycosylation sites, a transmembrane domain, and a charged cytoplasmic tail. nih.gov

Properties

CAS No.

141533-08-6

Molecular Formula

C8H8O2

Synonyms

SA8 glycoprotein B, simian herpesvirus

Origin of Product

United States

Molecular Biology and Genetics of Sa8 Glycoprotein B

Genomic Localization and Open Reading Frame (ORF) Characteristics

The gene encoding glycoprotein (B1211001) B (gB) is situated within the unique long (UL) region of the Simian agent 8 (SA8) genome. Like other alphaherpesviruses, the SA8 genome is co-linear with that of Herpes Simplex Virus 1 (HSV-1) and HSV-2 nih.gov. The genome of SA8, also known as Cercopithecine herpesvirus 2, is characterized by a high guanine-cytosine (G+C) content, estimated to be around 76% nih.gov. The open reading frame (ORF) for gB encodes a polypeptide that is a structural component of the virion envelope, forming spikes on its surface uniprot.org. This protein is essential for the virus's ability to attach to host cells and initiate infection uniprot.org.

Nucleotide and Deduced Amino Acid Sequence Analysis

Sequence analysis of the SA8 gB gene reveals a conserved ORF among related alphaherpesviruses nih.gov. The deduced amino acid sequence indicates that gB is a type I membrane glycoprotein uniprot.org. The protein consists of a large ectodomain, a transmembrane domain, and a cytoplasmic domain. Homology studies with the related Herpes B virus show a high degree of similarity, with gB sharing 79.9% homology with its HSV-1 counterpart nih.gov. This conservation suggests a shared secondary structure and function among these viral glycoproteins nih.gov.

Analysis of the deduced amino acid sequence of herpesvirus glycoproteins, including those related to SA8, indicates that all cysteine residues are conserved nih.gov. Cysteine residues are critical for protein structure, often forming disulfide bonds that stabilize the folded protein khanacademy.org. The conservation of these residues in gB suggests they are essential for maintaining the correct tertiary structure required for its function in membrane fusion nih.govnih.gov.

Table 1: Conservation of Key Amino Acid Residues in Alphaherpesvirus gB

Amino Acid Residue Conservation Status in Related Viruses Putative Function
Cysteine Highly Conserved Formation of disulfide bonds, protein structure stabilization nih.govkhanacademy.org

The amino acid sequence of SA8 gB contains multiple consensus motifs for N-linked glycosylation (Asn-X-Ser/Thr, where X is any amino acid except proline) mdpi.com. The majority of these potential glycosylation sites are conserved among related herpesviruses nih.gov. Experimental evidence confirms that SA8 gB is an N-glycosylated protein nih.gov. These carbohydrate modifications are crucial for proper protein folding, stability, and function, including its role in viral entry and immune evasion mdpi.comresearchgate.net.

Table 2: Predicted N-Glycosylation Sites in Herpesvirus gB Homologs

Feature Description Reference
Consensus Sequence Asn-X-Ser/Thr (N-X-S/T) mdpi.com
Conservation Majority of sites are conserved across related viruses nih.gov

Gene Expression Profile and Regulation during SA8 Replication

The replication cycle of simian herpesvirus SA8 in Vero cells follows a time course similar to that of herpes simplex viruses nih.gov. The synthesis of viral polypeptides occurs in a regulated cascade, with proteins categorized into different kinetic classes nih.gov. Glycoprotein B is typically considered a "late" gene product, meaning its expression occurs after the onset of viral DNA replication. During the lytic replication cycle of alphaherpesviruses, gene expression begins with immediate-early genes, followed by early genes, and finally late genes which primarily encode structural proteins like gB frontiersin.org. The expression of gB is essential for the assembly of new virions frontiersin.org.

Post-Translational Processing and Maturation

Following its synthesis, the SA8 gB polypeptide undergoes significant post-translational processing to become a functional, mature protein nih.govlecturio.com. This maturation process includes N-linked glycosylation, which occurs in the endoplasmic reticulum nih.govnih.gov. Studies using endoglycosidase digestion on gB expressed in insect cells revealed it is N-glycosylated with unprocessed, endoglycosidase-H sensitive carbohydrates nih.gov.

The mature gB protein is then transported through the Golgi apparatus to various cellular membranes uniprot.org. Immunofluorescence studies have shown that in mammalian cells, gB is localized to cytoplasmic membranes, the plasma membrane, and the nuclear envelope nih.gov. This localization is critical for its functions in both viral entry (fusion at the plasma membrane) and egress (envelopment at the nuclear membrane) uniprot.org. The processing and transport of glycoproteins like gB are complex, involving cleavage and oligomerization to form the final active protein complex nih.govresearchgate.net. The cell-fusing activity of SA8 gB has been demonstrated even in the absence of other viral gene products, highlighting its primary role in membrane fusion nih.gov.

Structural Biology of Sa8 Glycoprotein B

Delineation of Structural Domains and Motifs

SA8 gB is a type I membrane glycoprotein (B1211001) characterized by a modular architecture comprising several distinct domains and motifs that orchestrate its multifaceted functions. uniprot.orgnih.gov The protein is synthesized as a precursor that undergoes post-translational modifications, including N-glycosylation, to achieve its mature form. nih.gov Comparative sequence analyses with other herpesvirus gBs have revealed several conserved regions, suggesting a shared structural framework. nih.gov

Key structural domains of herpesvirus gB, which are also expected in SA8 gB, include:

A large ectodomain: This portion of the protein is exposed on the virion surface and is responsible for interacting with host cell receptors. uniprot.org It can be further subdivided into distinct domains that are involved in receptor binding and the conformational changes required for membrane fusion. nih.gov

A transmembrane domain: This hydrophobic segment anchors the gB protein within the viral envelope and the plasma membrane of infected cells. uniprot.org

A cytoplasmic tail: This intracellular portion of the protein contains signaling motifs that are crucial for intracellular trafficking and virion assembly. nih.gov

Within these domains, specific motifs play pivotal roles. For instance, some motifs are essential for the binding of gB to heparan sulfate (B86663), a primary attachment receptor for many herpesviruses. nih.govnih.gov Other motifs are critical for the conformational changes that drive the fusion of viral and cellular membranes. nih.gov The conservation of ten cysteine residues across various herpesvirus gBs, including SA8, points to the importance of disulfide bonds in maintaining the protein's tertiary structure. nih.gov

Domain/MotifLocationPutative Function
EctodomainExterior of the virionHost cell receptor binding, fusion
Transmembrane DomainAnchored in the lipid bilayerMembrane anchoring
Cytoplasmic TailInterior of the virion/cellIntracellular trafficking, virion assembly
Heparan Sulfate Binding MotifEctodomainInitial attachment to host cells
Fusion LoopsEctodomainInsertion into the host cell membrane to initiate fusion
Cysteine ResiduesThroughout the proteinFormation of disulfide bonds for structural stability

Conformational Dynamics and Functional Transitions

A critical aspect of gB function is its ability to undergo significant conformational changes, transitioning from a pre-fusion to a post-fusion state. This transition is the driving force behind the merger of the viral and host cell membranes. While the precise dynamics for SA8 gB have not been elucidated in atomic detail, the process is highly conserved among herpesviruses.

The pre-fusion conformation of gB is a metastable state. Upon receiving a trigger, which often involves the interaction of other viral glycoproteins (like gH/gL) with cellular receptors, gB undergoes a dramatic refolding. mdpi.com This process exposes hydrophobic fusion loops that insert into the host cell membrane, bringing the viral and cellular bilayers into close proximity and ultimately leading to their fusion. nih.gov This conformational change is irreversible and is a key step in viral entry. Molecular dynamics simulations of related proteins suggest that these transitions can involve scissor-like motions of monomers within an oligomeric structure, leading to the compression or expansion of central cavities that may be important for lipid interaction. nih.gov

Oligomerization States and Subunit Interactions

SA8 gB, like other herpesvirus gBs, functions as an oligomer, most commonly a trimer. mdpi.com The formation of these oligomers is a post-translational event. nih.gov Studies on related herpesviruses have shown that both the ectodomain and the transmembrane domain contribute to the stability of the trimeric complex.

The interactions between the gB subunits are crucial for its function. The trimeric arrangement is thought to be essential for the cooperative conformational changes required for membrane fusion. Cell fractionation and immunoprecipitation studies have revealed that oligomers of SA8 gB are present in both microsomal and nuclear membranes. nih.gov Studies with mutant forms of related herpesvirus gBs have identified specific regions within the protein that are necessary for oligomerization. nih.gov

Membrane Topology and Intracellular Localization

SA8 gB exhibits a specific orientation within cellular membranes, a feature critical for its function and for the proper assembly of new virions. uniprot.org As a type I transmembrane protein, its N-terminus is located in the extracellular space or the lumen of organelles, while its C-terminus resides in the cytoplasm. uniprot.orgnih.gov

Immunofluorescence studies have shown that SA8 gB is localized to several membrane compartments within the cell, including cytoplasmic membranes, the plasma membrane, and the nuclear envelope. nih.gov This distribution is consistent with the complex herpesvirus assembly pathway, which involves envelopment and de-envelopment at the nuclear membrane, followed by secondary envelopment in the cytoplasm. uniprot.org The presence of gB at the cell surface is also responsible for its ability to induce cell-cell fusion, leading to the formation of polykaryons. nih.gov

The proper insertion and orientation of SA8 gB into the endoplasmic reticulum (ER) membrane during its synthesis is directed by an N-terminal hydrophobic signal sequence. nih.govnih.gov This sequence targets the nascent polypeptide chain to the ER translocon, after which it is typically cleaved. nih.gov The hydrophobicity of this signal sequence is a major determinant of its translocation efficiency. nih.govucsf.edu

Following the ectodomain, a single-pass transmembrane domain anchors the mature gB protein in the lipid bilayer. uniprot.org This domain is a hydrophobic alpha-helical segment that spans the membrane. The UniProt database indicates the transmembrane domain of SA8 gB is located at amino acid positions 760-780. uniprot.org

The portion of SA8 gB that extends into the cytoplasm, known as the cytoplasmic tail, is crucial for the intracellular transport and final localization of the protein. nih.gov While the specific motifs within the SA8 gB cytoplasmic tail are not as extensively characterized as those in some other herpesviruses, this domain generally contains sorting signals that direct the protein's trafficking through the secretory pathway and its incorporation into new virions. nih.gov In other herpesviruses, mutations in the cytoplasmic tail of gB have been shown to affect virion assembly and cell-to-cell spread. nih.gov For example, specific motifs in the cytoplasmic domain of HSV-1 gB are involved in its internalization from the cell surface. nih.gov

Cellular Biology and Viral Life Cycle Role of Sa8 Glycoprotein B

Role in Virion Attachment to Host Cell Surfaces

The initial step in the herpesvirus life cycle is the attachment of the virion to the surface of a host cell. For many alphaherpesviruses, including SA8, this process is mediated by the interaction of viral glycoproteins with heparan sulfate (B86663) proteoglycans (HSPGs) on the host cell surface. nih.govnih.govresearchgate.net Glycoprotein (B1211001) B of SA8 is a key player in this initial attachment. nih.govuniprot.org

SA8 gB, along with glycoprotein C (gC), functions as a heparin-binding protein. nih.gov While in HSV-1, gC plays a more dominant role in attachment, studies on the closely related HSV-2 have shown that gB is the predominant mediator of attachment to heparan sulfate. nih.gov Given the high degree of homology between SA8 gB and HSV-2 gB, it is understood that SA8 gB performs a similar and essential function in tethering the virus to the cell surface. nih.gov This initial, reversible binding concentrates virions on the cell, facilitating the subsequent, more specific interactions required for entry. expasy.org

Mechanism of Viral Envelope-Host Cell Membrane Fusion

Following attachment, the viral envelope must fuse with a host cell membrane to release the viral capsid into the cytoplasm. This critical step is orchestrated by a core fusion machinery composed of at least three glycoproteins: gB and a heterodimer of glycoprotein H (gH) and glycoprotein L (gL). uniprot.org SA8 gB is an indispensable component of this fusion apparatus. uniprot.org

The fusion process is a complex, multi-step event. After the initial attachment and receptor binding, a conformational change is triggered in the gB protein. nih.gov This change exposes hydrophobic fusion loops within the gB ectodomain, which then insert into the host cell membrane. nih.gov This insertion brings the viral and cellular membranes into close proximity, a necessary prerequisite for membrane merger. nih.gov

Structural studies of herpesvirus gB reveal that it exists as a trimer on the virion surface. nih.gov The interaction of gB's fusion loops with the outer leaflet of the host cell membrane can lead to the formation of clusters or arrays of gB trimers. nih.gov This lateral interaction of gB molecules is thought to play a role in driving the fusion process forward, potentially by stabilizing an open fusion pore and facilitating its expansion. nih.gov This entire process is tightly regulated and typically requires a trigger from other viral glycoproteins that have engaged with specific host cell entry receptors. uniprot.org

Interactions with Host Cell Receptors

While the initial attachment to heparan sulfate is largely non-specific, the subsequent steps leading to fusion are dependent on the interaction of viral glycoproteins with specific host cell receptors. expasy.org For SA8 and other alphaherpesviruses, these interactions are primarily mediated by glycoprotein D (gD), which then signals to the gB-gH/gL fusion machinery. researchgate.netnih.gov

Nectin-1 Binding and Specificity

Nectin-1 is a key cellular adhesion molecule that has been identified as a primary receptor for many alphaherpesviruses, including HSV-1 and HSV-2. nih.govnih.gov While gD is the viral protein that directly binds to nectin-1, this interaction is the crucial trigger for the fusogenic activity of gB. researchgate.netnih.gov The binding of gD to nectin-1 is thought to induce a conformational change in gD, which is then transmitted to the gH/gL complex, and ultimately activates gB to execute membrane fusion. nih.gov Therefore, the specificity of SA8 for host cells is, in part, determined by the presence of receptors like nectin-1 that can be recognized by its gD. nih.gov The interaction between gD and nectin-1 is a critical prerequisite for gB-mediated entry. researchgate.net

Other Putative Host Factors

Beyond the well-established role of nectin-1, other host cell molecules are implicated in the entry process of related herpesviruses, suggesting potential parallel mechanisms for SA8. For instance, in addition to heparan sulfate, non-muscle myosin heavy chain IIA (NMHC-IIA) has been identified as a receptor for HSV-1 gB, directly facilitating viral entry. nih.gov For other herpesviruses like Human Herpesvirus 8 (HHV-8), gB itself can interact with integrins such as α3β1. nih.gov Furthermore, DC-SIGN, a C-type lectin, acts as an entry receptor for HHV-8 on dendritic cells and macrophages, binding to the highly mannosylated gB. nih.gov While these specific interactions have not been definitively demonstrated for SA8, the conservation of gB structure and function across herpesviruses suggests that a broader range of host factors could be involved in its entry process. nih.gov

Functional Interplay with Other Simian Herpesvirus Glycoproteins

The function of SA8 gB is intricately linked with the actions of other viral glycoproteins on the virion envelope. The coordination between these proteins ensures a controlled and efficient entry process. nih.gov

Glycoprotein D (gD) Dependent and Independent Mechanisms

The canonical pathway for alphaherpesvirus entry is gD-dependent. researchgate.net In this mechanism, the binding of gD to a specific host receptor, such as nectin-1, is the essential trigger that activates the gB/gH/gL fusion complex. nih.govnih.gov This gD-receptor interaction initiates a signaling cascade that ultimately leads to conformational changes in gB, enabling it to mediate the fusion of the viral envelope with the host cell membrane. nih.gov This is the primary and most well-understood mechanism for SA8 entry.

However, research on related herpesviruses suggests the possibility of gD-independent entry mechanisms under certain conditions, although these are less common. For some herpesviruses, direct fusion at the plasma membrane can occur, while in other cell types, entry may proceed via endocytosis in a manner that is still dependent on gD-receptor interactions to signal egress from the endosome. nih.gov While gB is always required for the fusion step, the precise nature of the triggering mechanism can vary depending on the host cell and the specific receptors available. nih.gov The core function of gB as the executor of membrane fusion remains constant, but its activation is tightly regulated by the interplay with gD and the gH/gL complex. uniprot.orgnih.gov

Glycoprotein H/L (gH/gL) Complex Involvement

The fusion of the viral envelope with a host cell membrane is a complex, multi-protein process. For SA8 and other alphaherpesviruses, this requires the coordinated action of gB and the glycoprotein H/L (gH/gL) heterodimer. frontiersin.org Research on the closely related HSV, whose gB protein is homologous to SA8 gB, has elucidated a sequential model for the assembly of the fusion machinery. nih.govfrontiersin.org

The process is initiated by a separate glycoprotein, gD, which binds to a specific receptor on the host cell surface. frontiersin.orgnih.gov This binding event is believed to trigger a conformational change in gD, which then enables the recruitment of gB to the receptor-gD complex. nih.gov Subsequently, the gH/gL complex is recruited to this ensemble, but only after gB is already present. nih.govnih.gov The formation of this transient, multi-protein complex (receptor-gD-gB-gH/gL) is a critical step that ultimately executes the membrane fusion event, allowing the viral capsid to enter the host cell cytoplasm. frontiersin.orgnih.gov While gD acts as the receptor-binding and triggering component, gB and gH/gL are considered the core fusion executors. nih.gov Given the high degree of conservation, this mechanism is considered the standard model for SA8 entry. nih.govnih.gov

Contribution to Viral Entry Pathways and Replication Kinetics

SA8 gB is the primary agent of membrane fusion, a required step for viral entry. nih.gov Its presence on the plasma membrane of infected cells facilitates its role in the entry and spread of the virus. nih.gov The process of viral entry for alphaherpesviruses involves the fusion of the viral envelope with the host cell's plasma membrane, a direct function of the gB and gH/gL machinery. frontiersin.org

The kinetics of SA8 replication have been characterized in Vero cell lines, demonstrating a timeline similar to that of herpes simplex viruses. nih.gov Following successful entry and initiation of replication, new infectious viral particles begin to appear within the host cell at a detectable level. nih.gov

SA8 Replication Timeline in Vero Cells

Time Post-Infection Viral Activity Reference
~6 hours First detectable infectious progeny virions nih.gov

This timeline indicates a relatively rapid replication cycle, with the virus able to produce and release new, infectious particles within a standard workday. nih.gov Analysis of infected cells reveals the synthesis of over 40 distinct viral polypeptides, including six specific glycoproteins, of which gB is a key component. nih.gov

Involvement in Cell-to-Cell Viral Spread

In addition to infecting new cells via free-floating virions, herpesviruses like SA8 can spread directly from an infected cell to its immediate neighbors. This method of propagation, known as cell-to-cell spread, is a crucial aspect of establishing and expanding an infection within a host tissue. SA8 gB is a key driver of this process. nih.gov

Remarkably, studies have shown that SA8 gB, when expressed in mammalian cells in the complete absence of any other viral protein, has the intrinsic ability to induce cell fusion. nih.gov This activity results in the formation of polykaryons (large, multi-nucleated cells), directly demonstrating that gB is a potent viral fusogen. nih.gov This inherent fusion capability allows an infected cell to merge its membrane with an adjacent, uninfected cell, creating a channel for the viral capsid and other components to pass through without being exposed to the extracellular environment and potential immune surveillance. The core machinery, involving the interplay of gB and gH/gL, is essential for this cell-to-cell fusion, just as it is for initial virion entry. frontiersin.org

Immunological Aspects of Sa8 Glycoprotein B

Antigenicity and Immunodominant Epitope Mapping

Glycoprotein (B1211001) B (gB) is a major envelope protein that is a primary target of the immune response in primates infected with alphaherpesviruses. oup.com While specific immunodominant epitope mapping for Simian Agent 8 (SA8) glycoprotein B is not extensively detailed in current literature, significant insights can be drawn from studies on homologous glycoproteins from related simplexviruses, such as Herpes Simplex Virus (HSV) and B virus (Macacine alphaherpesvirus 1).

The antigenicity of herpesvirus glycoproteins refers to their ability to be recognized by and bind to products of the immune system, such as antibodies and T-cell receptors. For HSV-2, B-cell epitopes of gB have been predicted and tested, with several peptides demonstrating the ability to react with antisera against the parent protein. nih.gov For instance, studies on HSV-2 gB have identified specific peptides, such as gB2466–473 (EQDRKPRN), that show strong reactivity with antisera and can induce neutralizing antibodies. nih.gov

Immunodominant epitopes are specific regions of an antigen that are preferentially recognized by the immune system. In B virus, which is closely related to SA8, the mapping of linear epitopes of glycoprotein D (gD), another important glycoprotein, has successfully identified an immunodominant region. oup.com This specific epitope was recognized by a high percentage of sera from both naturally infected macaques and humans. oup.com While gB is known to be more conserved than gD, it is also a critical target for the immune response. oup.com Research on B virus gB has focused on identifying unique epitopes that could be used for specific diagnostics and vaccine development, distinguishing it from the highly cross-reactive responses common among simplexviruses. gsu.edu

The process of epitope mapping, as demonstrated with other herpesviruses, often involves screening peptide libraries with sera from infected hosts to identify these key immunogenic regions. oup.comnih.gov The identification of such epitopes on SA8 gB is crucial for understanding protective immunity and for the development of targeted diagnostics and vaccines.

Table 1: Examples of Predicted B-Cell Epitopes in Homologous Herpes Simplex Virus Type 2 (HSV-2) Glycoprotein B This table presents data from a homologous virus to illustrate the concept of epitope mapping, as specific data for SA8 gB is limited.

Epitope Peptide Sequence Antigenicity Test Result (Reaction with anti-gB2 antisera)
gB2466–473 EQDRKPRN Strong
gB2300–306 RRYLTAD Weak
gB2468–475 DRKPRNRT Weak

Data derived from studies on HSV-2. nih.gov

Humoral Immune Responses to SA8 Glycoprotein B

Humoral immunity involves the production of antibodies by B-lymphocytes and is a critical component of the defense against viral pathogens. glycopedia.euyoutube.com These antibodies can be found in the bloodstream and at mucosal surfaces, where they can bind to viral antigens like glycoprotein B. glycopedia.eu This binding can neutralize the virus, preventing it from infecting host cells. glycopedia.euyoutube.com

SA8 glycoprotein B, like its homologs in other herpesviruses, is a key target for neutralizing antibodies. gsu.edufrontiersin.org These antibodies are crucial for controlling viral infection and are a major goal of vaccine design. frontiersin.org The induction of neutralizing antibodies has been demonstrated for the gB of various herpesviruses, including human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV), through immunization with gB-based immunogens. frontiersin.orgnih.gov

The mechanisms by which anti-gB antibodies neutralize the virus are multifaceted. Glycoprotein B is a viral fusogen, a protein essential for the fusion of the viral envelope with the host cell membrane during entry. frontiersin.orgnih.govnih.gov Neutralizing antibodies can block this critical step. Studies on HSV gB have identified several functional regions (FRs) that are targets for neutralizing monoclonal antibodies (MAbs). nih.govnih.gov For example, antibodies targeting FR1, which contains the fusion loops, can prevent the association of gB with lipids, thereby inhibiting fusion. nih.govnih.gov Other potential mechanisms of neutralization include:

Blocking Receptor Binding: Antibodies may bind to gB in a way that sterically hinders its interaction with cellular receptors. youtube.com

Inhibiting Conformational Changes: Glycoprotein B undergoes significant conformational changes to mediate membrane fusion. frontiersin.org Antibodies can bind to the prefusion form of gB, stabilizing it and preventing the transition to the fusion-active state.

Antibody-Dependent Cellular Cytotoxicity (ADCC) and Phagocytosis (ADCP): While not a direct neutralization mechanism, antibodies bound to viral glycoproteins on the surface of infected cells can recruit immune effector cells, such as natural killer (NK) cells and macrophages, to destroy the infected cell. biorxiv.org

Research into B virus gB has shown that specific epitopes can induce neutralizing antibodies, highlighting the potential to design vaccines that focus on these critical regions. gsu.edu

A defining feature of the immune response to simplexviruses is the extensive antigenic cross-reactivity among their glycoproteins, particularly gB. oup.com SA8 is an alphaherpesvirus that is antigenically related to other primate simplexviruses, including B virus, Herpesvirus papio 2, and human herpes simplex viruses (HSV-1 and HSV-2). nih.govnih.gov

Glycoprotein B is one of the most conserved envelope glycoproteins among these viruses, leading to strong cross-reactive antibody responses. oup.com This means that antibodies generated against SA8 gB are likely to recognize and bind to the gB of other simplexviruses, and vice-versa. oup.comnih.gov Studies have shown that sera from animals infected with one simian herpesvirus can neutralize other related herpesviruses. nih.gov For example, there is functional cross-reactivity between the gB of HSV-1 and EBV, where immunization with EBV gB can protect against an HSV-1 challenge. nih.gov Similarly, antibodies against B virus gB show cross-reactivity with HSV-1 and HSV-2. gsu.edu

This high degree of homology and cross-reactivity presents both challenges and opportunities. It complicates serological diagnosis, making it difficult to distinguish between infections with different simplexviruses based on antibody tests alone. oup.comnih.gov However, it also suggests that a vaccine based on a conserved protein like gB could potentially offer cross-protection against multiple simplexviruses.

Table 2: Simplexvirus Glycoprotein B Homology and Cross-Reactivity

Virus Homologous Glycoprotein Observed Cross-Reactivity with other Simplexviruses Reference
Simian Agent 8 (SA8) Glycoprotein B (gB) Antigenically related to B virus, HSV-1, and HSV-2. nih.govnih.gov
B virus (McHV-1) Glycoprotein B (gB) High sequence identity (80%) with HSV-1 gB; extensive antigenic cross-reactivity. oup.commednexus.orgmicrobiojournal.com
Herpes Simplex Virus 1 (HSV-1) Glycoprotein B (gB) Cross-stimulates T cells immune to EBV gB; antibodies cross-react with other primate herpesviruses. oup.comnih.gov

| Epstein-Barr Virus (EBV) | Glycoprotein B (gB) | A monoclonal antibody (8A9) against EBV gB shows cross-reactivity with rhesus lymphocryptovirus (rhLCV) gB. | frontiersin.orgnih.gov |

Cell-Mediated Immune Recognition (e.g., T-cell Epitopes)

Glycoprotein B is a major target for the T-cell response. nih.govnih.gov Studies on the gB of other herpesviruses have identified specific T-cell epitopes—short peptide fragments of the protein that are presented on the surface of infected cells by Major Histocompatibility Complex (MHC) molecules. For HSV-2, predicted T-cell epitopes from gB have been shown to stimulate interferon-gamma secretion and the activity of CD8+ T-cells (CTLs). nih.gov Immunization with these peptide epitopes provided protection against lethal viral challenge in animal models. nih.gov

Similarly, immunization with DNA vaccines encoding bovine herpesvirus 1 gB has been shown to induce robust CTL responses, which can be further enhanced by co-administration of immune-stimulating molecules like Interleukin-12 (IL-12). nih.gov There is also evidence of cross-reactive T-cell recognition, where T-cells primed against HSV-1 can be stimulated by the gB from EBV. nih.gov

While direct studies on T-cell epitopes within SA8 gB are lacking, the high degree of conservation among simplexvirus gB proteins strongly suggests that it is also a significant target for cell-mediated immunity. The identification of specific SA8 gB T-cell epitopes would be a critical step toward developing vaccines capable of inducing both strong antibody and T-cell responses, which are believed to be essential for optimal protection against herpesviruses.

Table of Compound Names

Compound Name
SA8 glycoprotein B
Simian Agent 8 glycoprotein B
Herpes Simplex Virus glycoprotein B (HSV gB)
B virus glycoprotein B (McHV-1 gB)
Epstein-Barr virus glycoprotein B (EBV gB)
Human Cytomegalovirus glycoprotein B (HCMV gB)
Bovine herpesvirus 1 glycoprotein B (BHV-1 gB)
Interleukin-12 (IL-12)

Comparative Genomics and Evolution of Sa8 Glycoprotein B

Phylogenetic Relationships within the Simplexvirus Genus

SA8, an alphaherpesvirus originally isolated from an African green monkey, is a member of the Simplexvirus genus. nih.govoup.com Phylogenetic analyses confirm its close genetic relationship with several other primate simplexviruses, including human herpes simplex viruses and other simian herpesviruses. nih.govnih.gov This relationship is largely defined by the extensive DNA and amino acid sequence homology shared among these viruses, particularly in conserved proteins like glycoprotein (B1211001) B. nih.govnih.gov

Simian Agent 8 and Cercopithecine herpesvirus 1 (B virus), the latter of which is enzootic in macaque monkeys, are closely related. nih.govnih.govuchc.edu They share extensive DNA and amino acid sequence homology. nih.gov The gB proteins of SA8 and B virus are particularly homologous, with the degree of amino acid substitutions between them being similar to that observed between the gB proteins of HSV-1 and HSV-2. nih.gov This close relationship is further evidenced by significant antigenic cross-reactivity between their respective glycoproteins. nih.gov

Herpesvirus papio 2 (HVP-2), an alphaherpesvirus of baboons, is the closest known relative of SA8. nih.gov Initially, HVP-2 was misidentified as SA8 due to their high degree of similarity. nih.gov The complete genome of HVP-2 is 85% homologous to that of SA8, and all their genes are homologous and colinear. nih.gov Despite this closeness, sequence analyses of their respective glycoprotein B genes reveal substantial differences, particularly in variable regions. nih.gov Phylogenetic studies based on these differences support the classification of HVP-2 and SA8 as distinct, albeit closely related, viruses. nih.gov

Analysis of Conserved and Variable Regions Across Simplexvirus Glycoprotein B Homologs

Glycoprotein B is essential for viral entry and is structurally conserved across the Herpesviridae family. wikipedia.orgnih.gov The ectodomain of gB is organized into five distinct domains (I-V). wikipedia.orgresearchgate.net This structural framework is highly conserved and serves as a reliable model for all herpesvirus gB proteins. researchgate.net

Variable Regions: While the core structure is conserved, there are regions of variability. Sequence alignment of HSV strains revealed 8 variable regions. nih.govfrontiersin.org These variations are more pronounced when comparing different species, such as HSV-1 and HSV-2, or SA8 and HVP-2. nih.govfrontiersin.org The differences between SA8 and HVP-2 gB are located in these variable regions. nih.gov Similarly, the gI and gE glycoproteins, which complex with each other, exhibit both variable and conserved regions among primate herpesviruses. nih.gov

Table 1: Conservation Profile of Simplexvirus Glycoprotein B
FeatureConservation StatusDescriptionSupporting Evidence
Overall StructureHighly ConservedTrimeric protein with five distinct structural domains (I-V). wikipedia.orgresearchgate.netCrystal structures of HSV-1 and EBV gB show this common architecture. wikipedia.org
Domain I (Base)ConservedContains two internal fusion loops essential for membrane insertion. wikipedia.orgMutations in this domain can disrupt fusion. nih.gov
Domain III (Core)ConservedFeatures a long alpha-helical coiled-coil core critical for the protein's structure. wikipedia.orgresearchgate.netStructurally vital for maintaining the trimeric conformation. researchgate.net
Amino Acid SequenceMixedContains both highly conserved and variable regions. nih.govnih.govfrontiersin.orgSequence alignments show 28 conserved and 8 variable regions in HSV gB. nih.govfrontiersin.org
Antigenic SitesMixedContains both type-common epitopes inducing cross-reactivity and virus-specific determinants. nih.govnih.govSA8 and HSV-1 show cross-neutralization due to shared gB epitopes. nih.gov

Evolutionary Divergence and Shared Ancestry

The evolutionary history of simplexviruses is primarily characterized by host-virus codivergence, although cross-species transmission events also occur. oup.com The phylogenetic relationships among SA8, B virus, HVP-2, HSV-1, and HSV-2 point to a shared ancestor from which these viruses diverged. oup.comnih.gov

The divergence between these viruses can be traced through sequence analysis. For instance, the genetic distance between SA8 and HVP-2, its closest relative, is significant enough to classify them as separate species. nih.gov This divergence is also marked by evidence of recombination events. The genome of HVP-2, for example, shows at least two regions that appear to be the result of recombination with a B virus-like ancestor, indicating a complex evolutionary path. nih.gov

Gene Content Comparison (e.g., Absence of RL1 Gene Homolog)

The genomic architecture of Simian Agent 8 (SA8), a cercopithecine herpesvirus, reveals both significant homology and noteworthy distinctions when compared with other simplexviruses, particularly human herpes simplex viruses 1 and 2 (HSV-1 and HSV-2). Analysis of the complete SA8 genome, which is 150,715 base pairs in length with a high G/C content of 76%, confirms a genomic arrangement similar to other simplexviruses, characterized by unique long and unique short regions flanked by inverted repeats. nih.gov All genes identified within the SA8 genome are homologous and collinear with those of the monkey B virus, a closely related simplexvirus. nih.gov

A pivotal finding in the comparative genomic analysis of SA8 is the absence of the RL1 open reading frame. nih.gov In human herpes simplex viruses, the RL1 gene encodes the neurovirulence factor ICP34.5. uniprot.orguniprot.org This protein plays a crucial role in counteracting the host's cellular stress response, thereby enabling viral replication in the nervous system. nih.gov The lack of an RL1 homolog in SA8, as well as in the monkey B virus, suggests a divergent evolutionary path for neurovirulence mechanisms between primate simplexviruses and human simplexviruses. nih.gov This genomic difference likely contributes to variations in pathogenesis and host adaptation.

The glycoprotein B (gB) of SA8, a critical component of the viral envelope, exhibits a high degree of similarity to its counterparts in HSV-1 and HSV-2. The predicted amino acid sequence of SA8 gB is 78.4% and 78.9% identical to that of HSV-1 and HSV-2 gB, respectively. nih.gov This homology extends to key structural features, including a hydrophobic signal sequence, the conservation of all ten cysteine residues, and the majority of potential N-linked glycosylation sites, indicating a conserved three-dimensional structure essential for its function in viral entry. nih.gov

Below is a comparative table summarizing key genomic and protein features between SA8 and related simplexviruses.

FeatureSimian Agent 8 (SA8)Herpes Simplex Virus 1 (HSV-1)Herpes Simplex Virus 2 (HSV-2)Monkey B Virus
Genome Size (bp) 150,715 nih.gov~152,000~155,000Similar to SA8
G/C Content 76% nih.gov68%70%High
RL1 Gene (ICP34.5) Absent nih.govPresent uniprot.orgPresentAbsent nih.gov
gB Amino Acid Identity to SA8 gB 100%78.4% nih.gov78.9% nih.govHigh

The following table details the conservation of key structural characteristics in the glycoprotein B of SA8 compared to HSV-1.

Structural Feature of Glycoprotein BSimian Agent 8 (SA8)Herpes Simplex Virus 1 (HSV-1)
Hydrophobic Signal Sequence Present (29 amino acids) nih.govPresent
Conserved Cysteine Residues 10 out of 10 conserved nih.gov10
Potential N-linked Glycosylation Sites 5 out of 6 conserved nih.gov6
Transmembrane Domain Triple hydrophobic nih.govTriple hydrophobic
Cytoplasmic Tail Highly charged nih.govHighly charged

Advanced Research Methodologies for Sa8 Glycoprotein B Studies

Molecular Cloning and Recombinant Protein Expression Systems

The production of large quantities of functional SA8 gB for detailed study necessitates its expression in heterologous systems. This is achieved through molecular cloning of the gB gene into suitable expression vectors, followed by protein production in either insect or mammalian cells.

The baculovirus expression system is a widely utilized platform for producing high levels of recombinant proteins. nih.govnih.gov In the case of SA8 gB, the gene was cloned and expressed in insect cells using a baculovirus vector. nih.gov This system facilitates high-yield expression of the glycoprotein (B1211001), which can be readily detected against the background of cellular proteins. nih.gov

Biochemical analysis of the gB produced in insect cells revealed that it is N-glycosylated. However, the glycosylation is of an unprocessed, endoglycosidase-H sensitive nature, indicating a lack of complex, terminal sugar modifications that typically occur in mammalian cells. nih.gov This results in a slightly lower molecular weight compared to the native gB synthesized in SA8-infected mammalian cells. nih.gov Despite these differences in glycosylation, the tertiary structure of the gB protein expressed in insect cells is not significantly affected. nih.gov

Expression SystemCell TypeGlycosylation ProfileMolecular WeightReference
BaculovirusInsect CellsUnprocessed, Endo-H sensitive N-glycosylationSlightly lower than native gB nih.gov

To study SA8 gB in a more physiologically relevant context with authentic post-translational modifications, mammalian cell expression systems are employed. The SA8 gB gene has been expressed in mammalian cells using a simian virus 40 (SV40)-based vector. nih.gov

Immunofluorescence studies of mammalian cells expressing gB revealed its localization to cytoplasmic membranes, the plasma membrane, and the nuclear envelope. nih.gov Crucially, expression in mammalian cells demonstrated the intrinsic cell-fusing activity of gB, as evidenced by the formation of polykaryons (multinucleated cells) in the absence of any other SA8 viral proteins. nih.gov This highlights the primary role of gB in mediating membrane fusion, a critical step in viral entry.

Expression SystemVectorCellular LocalizationFunctional ActivityReference
MammalianSV40-basedCytoplasmic membranes, plasma membrane, nuclear envelopeCell fusion (polykaryon formation) nih.gov

Structural Analysis Techniques (e.g., Cryo-Electron Microscopy, X-ray Crystallography)

Determining the three-dimensional structure of SA8 gB is fundamental to understanding its function. While a specific crystal structure for SA8 gB is not available, the high degree of conservation among herpesvirus gB proteins allows for structural inferences from homologs like Herpes Simplex Virus 1 (HSV-1) gB. nih.govwikipedia.org

X-ray crystallography has been instrumental in revealing the atomic structure of the HSV-1 gB ectodomain, showing a multidomain trimer. nih.govresearchgate.net This structure exhibits unexpected homology to the G glycoprotein of vesicular stomatitis virus (VSV G). nih.gov The gB structure contains features of both class I (an alpha-helical coiled-coil core) and class II (extended beta hairpins with hydrophobic tips, analogous to fusion peptides) viral membrane fusion proteins. nih.gov This unique architecture suggests a complex mechanism of membrane fusion. nih.gov

Cryo-electron microscopy (cryo-EM) is another powerful technique that has revolutionized the structural analysis of viral proteins, including those of herpesviruses. phys.orgfrontiersin.orgnih.gov Cryo-EM allows for the visualization of large protein complexes in their near-native state. phys.orgfrontiersin.org Studies on HSV-1 have utilized cryo-EM to determine the structure of the viral capsid and associated proteins. nih.gov For gB, cryo-electron tomography has provided insights into the interaction of the gB ectodomain with lipid bilayers, revealing how it can form a protein coat on the membrane surface. nih.gov These techniques provide a blueprint for the potential structural organization of SA8 gB.

Mutational Analysis for Structure-Function Elucidation

Mutational analysis is a key technique to dissect the relationship between the structure of gB and its various functions. By introducing specific amino acid changes, researchers can identify critical residues and domains involved in processes like receptor binding, membrane fusion, and conformational changes.

Studies on the highly similar HSV-1 gB have identified four functional regions through extensive mutational and antigenic analyses. nih.gov These regions are formed by residues within different structural domains of the gB trimer and are critical for its function. nih.gov For instance, mutations in the cytoplasmic domain of gB can lead to a syncytial phenotype, characterized by extensive cell-cell fusion, highlighting its role in regulating the fusion process. wikipedia.org Furthermore, specific mutations in domain I, the membrane-proximal region, and the cytodomain have been shown to regulate viral entry. nih.gov These findings in HSV-1 gB provide a roadmap for targeted mutational studies of SA8 gB to confirm the functional significance of corresponding regions.

In Vitro Assays for Viral Entry and Membrane Fusion Dynamics

To quantitatively and qualitatively assess the function of SA8 gB, various in vitro assays are employed to study viral entry and membrane fusion.

A fundamental assay, as demonstrated for SA8 gB expressed in mammalian cells, is the cell-cell fusion assay. nih.gov In this assay, cells expressing gB are monitored for their ability to fuse with neighboring cells, leading to the formation of syncytia. nih.gov This directly demonstrates the fusogenic activity of the glycoprotein.

More sophisticated assays can be used to dissect the different steps of viral entry, including attachment, penetration, and fusion. researchgate.net These can include reporter gene assays where viral entry leads to the expression of a reporter protein like luciferase, allowing for quantification of the efficiency of entry. nih.gov Such assays can be adapted to study the effects of mutations in gB or the presence of neutralizing antibodies on its function. The study of herpesvirus entry has revealed that it is a complex process involving multiple glycoproteins, with gB playing a central role in the fusion of the viral envelope with the host cell membrane. frontiersin.orgnih.gov

Immunological Characterization Techniques

Understanding the host immune response to SA8 gB is crucial for diagnostics and vaccine development. A variety of immunological techniques are used to characterize the antigenic properties of gB and the antibodies elicited against it.

Recombinant gB, produced in systems like the baculovirus-insect cell system, serves as a key antigen in enzyme-linked immunosorbent assays (ELISAs) to detect gB-specific antibodies in the sera of infected individuals. nih.gov The diagnostic sensitivity and specificity of gB-based ELISAs have been shown to be very high for related herpesviruses. frontiersin.orgnih.gov

Other immunological techniques used to characterize the antibody response to herpesvirus gB include:

Western Blotting: To confirm the specificity of antibodies to the gB protein. nih.gov

Neutralization Assays: To determine the ability of anti-gB antibodies to block viral infectivity in vitro. Studies have shown that antisera against the gB of other herpesviruses contain neutralizing antibodies. nih.gov

Epitope Mapping: To identify the specific regions on the gB protein that are recognized by antibodies. This can be done using overlapping peptides spanning the gB sequence in an ELISA format or by mapping the binding sites of monoclonal antibodies. nih.gov

Immunofluorescence Assays (IFA): To visualize the expression and localization of gB in infected or transfected cells and to detect antibodies that bind to the native protein on the cell surface. nih.gov

These techniques have been instrumental in establishing gB as a major target of the humoral immune response during herpesvirus infection. frontiersin.orgnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting

Immunological techniques such as ELISA and Western blotting are fundamental in the study of SA8 gB. While specific ELISA data for SA8 gB is not extensively detailed in the available literature, the methodology is broadly applied for serological screening in related herpesviruses. For instance, ELISA protocols using recombinant glycoproteins from the closely related B virus have been developed to detect specific antibodies in host sera, a method that could be adapted for SA8. frontiersin.orgnih.gov A competitive radioimmunoassay, a technique similar in principle to competitive ELISA, has been successfully used to detect antibodies against the SA8 virus in monkey sera. nih.gov

Western blotting has been directly applied to characterize SA8 gB. In one study, the gB gene was expressed in both insect and mammalian cells, and the resulting protein was analyzed via Western blot. nih.gov This technique allowed for the comparison of the glycoprotein's molecular weight as produced in different cell systems and in native viral infections. Researchers observed that gB expressed in insect cells had a slightly lower molecular weight than gB from SA8-infected mammalian cells, a difference attributed to variations in glycosylation. nih.gov Furthermore, Western blot analysis using monospecific polyclonal antibodies raised against recombinant B virus gB has confirmed the immunogenicity of the protein, showing specific reactions with viral lysates. nih.gov

Table 1: Application of Immunoblotting Techniques in Herpesvirus gB Studies

Technique Application for SA8 gB or Related Herpesviruses Key Findings/Purpose References
Western Blot Characterization of recombinant SA8 gB expressed in insect and mammalian cells. Confirmed protein expression and compared molecular weight, revealing differences in glycosylation patterns between cell systems. nih.gov
Western Blot Validation of recombinant B virus gB immunogenicity. Demonstrated that monospecific antibodies react specifically with gB in B virus-infected cell lysates. nih.gov
Competitive Radioimmunoassay Detection of antibodies to SA8 virus in monkey sera. Provided a method for serological detection that correlates well with neutralizing antibody results. nih.gov

Immunoprecipitation and Neutralization Assays

Immunoprecipitation is a key technique for isolating and studying specific proteins from complex mixtures. This method has been utilized to analyze the biochemical characteristics of SA8 gB. In studies involving the expression of the gB gene, the glycoprotein was immunoprecipitated from cell lysates to investigate its post-translational modifications. nih.gov Through this method, followed by endoglycosidase digestion, researchers determined that the SA8 gB produced in insect cells is N-glycosylated, though with unprocessed, endoglycosidase-H sensitive carbohydrates. nih.gov

Neutralization assays are crucial for determining the functional role of antibodies against viral glycoproteins. These assays measure the ability of antibodies to block virus infectivity. For the closely related Herpes Simplex Virus (HSV), antibodies directed against gB have been shown to possess complement-independent virus-neutralizing ability by blocking the virus penetration step. researchgate.net Similar assays are vital for evaluating the efficacy of potential vaccines and therapeutic antibodies for SA8. Studies on HSV gB have identified specific functional regions that are targets for neutralizing monoclonal antibodies, which can inhibit the fusion of the viral envelope with host cell membranes. nih.govnih.gov Neutralizing antibody titers against SA8 have been determined by incubating serum dilutions with a constant dose of the virus, providing a quantitative measure of immune protection. researchgate.net The strong correlation between results from competitive radioimmunoassays and B virus neutralization tests suggests a similar relationship for SA8, highlighting the role of gB as a primary target for neutralizing antibodies. nih.gov

Table 2: Functional Assays for SA8 Glycoprotein B

Assay Purpose in SA8 gB Research Principle/Finding References
Immunoprecipitation Analysis of post-translational modifications. Used to isolate expressed SA8 gB to study its N-glycosylation status. nih.gov
Neutralization Assay To quantify the ability of antibodies to inhibit SA8 virus infectivity. Measures the reduction in viral infection in the presence of specific antibodies, indicating a protective immune response. gB is a key target. nih.govresearchgate.net

Genomic and Transcriptomic Approaches (e.g., DNA sequencing, Southern Blot Hybridization)

Genomic and transcriptomic methodologies have been instrumental in defining the genetic blueprint of SA8 glycoprotein B. Southern blot hybridization, a technique used to detect specific DNA sequences, was employed to locate the SA8 gB gene within the viral genome. nih.govnih.govqiagen.com Using a probe derived from the gB gene of Herpes Simplex Virus type 1 (HSV1), researchers successfully mapped the SA8 gB gene to a 10-kbp KpnI restriction fragment located in the unique long region of the SA8 genome. nih.gov

Following its localization, DNA sequencing provided the precise genetic code of the SA8 gB gene. A 2.8 kbp segment of the identified fragment was sequenced, revealing an open reading frame (ORF) of 2649 nucleotides. nih.gov This sequence information allowed for the prediction of the amino acid sequence of the SA8 gB polypeptide. nih.govnih.gov The analysis predicted a protein of 98.4 kDa. Comparative sequence analysis demonstrated that the SA8 gB polypeptide shares a high degree of identity with its homologs in HSV1 (78.4%) and HSV2 (78.9%). nih.gov Furthermore, structural characteristics predicted from the amino acid sequence, such as a signal sequence, conserved cysteine residues, potential glycosylation sites, and transmembrane and cytoplasmic domains, were found to be very similar to those of HSV1 gB. nih.gov The complete genome sequencing of SA8 has further confirmed that its genomic arrangement is collinear with other simplexviruses. researchgate.net

Table 3: Genomic Characteristics of the SA8 Glycoprotein B Gene

Parameter Finding Methodology Reference
Genomic Location 10-kbp KpnI fragment in the unique long (UL) region. Southern Blot Hybridization nih.gov
Sequenced Fragment Size 2.8 kbp DNA Sequencing nih.gov
GC Content 68.4% DNA Sequencing nih.gov
Open Reading Frame (ORF) 2649 nucleotides Sequence Analysis nih.gov
Predicted Polypeptide Size 98.4 kDa Sequence Analysis nih.gov
Amino Acid Identity (vs. HSV1 gB) 78.4% Sequence Alignment nih.gov
Amino Acid Identity (vs. HSV2 gB) 78.9% Sequence Alignment nih.gov

Sa8 Glycoprotein B As a Research Target

Basis for Antiviral Therapeutic Development (focused on molecular inhibition of entry/fusion)

The development of antiviral therapies targeting SA8 glycoprotein (B1211001) B is predicated on its critical function as a class I fusion protein. mdpi.com The process of a virus entering a host cell is a multi-step cascade that requires the fusion of the viral envelope with the host cell membrane. Glycoprotein B is the central executioner of this membrane fusion event. mdpi.comnih.gov

The therapeutic strategy focuses on molecular inhibition of the entry and fusion process. This involves designing molecules that can bind to SA8 gB and prevent it from undergoing the extensive conformational changes necessary to merge the two membranes. nih.gov Research has shown that herpesvirus gB exists in a pre-fusion conformation on the viral surface and transitions to a post-fusion state to mediate entry. nih.gov Antiviral development aims to "trap" gB in its pre-fusion state or otherwise block its functional activity.

Potential therapeutic approaches include:

Small Molecule Inhibitors: These are designed to fit into specific pockets or interfaces of the gB protein that are critical for its conformational flexibility or its interaction with other glycoproteins. By occupying these sites, the inhibitors can mechanically obstruct the fusion mechanism.

Antibody-Based Therapeutics: Monoclonal antibodies can be developed to bind to specific epitopes on the surface of SA8 gB. mdpi.com These antibodies can neutralize the virus by several mechanisms, including sterically hindering the interaction of gB with the host cell or other viral proteins, or by cross-linking virions to prevent their effective dissemination. mdpi.com The goal is to identify antibodies that target functionally conserved domains, thereby blocking a fundamental step in the viral life cycle. nih.gov

The conservation of gB across different herpesviruses suggests that therapies developed against SA8 gB could have broader applicability. nih.gov The deduced amino acid sequence of SA8 gB shares significant homology and conserved domains with its counterparts in HSV-1 and HSV-2, reinforcing its use as a relevant research model. nih.gov

Rationale for Subunit Vaccine Antigen Design (focused on eliciting protective immunity mechanisms)

Glycoprotein B is a leading candidate for subunit vaccine design against herpesviruses due to its essential nature and its prominent location on the virion surface, making it readily accessible to the host immune system. nih.govresearchgate.net A subunit vaccine uses only a specific, purified component of a pathogen, such as a protein, to stimulate a targeted and safe immune response. creative-biolabs.comyoutube.com

The rationale for using SA8 gB as a vaccine antigen is based on eliciting specific mechanisms of protective immunity:

Induction of Neutralizing Antibodies: The primary goal is to generate a robust and lasting antibody response. plos.org Antibodies that bind to critical regions of gB can physically block the virus from attaching to or entering host cells, a process known as neutralization. nih.gov Studies on other herpesviruses, such as cytomegalovirus (CMV), have shown that vaccines based on gB can successfully boost neutralizing antibody titers. nih.gov For an effective vaccine, the gB antigen must be presented to the immune system in a conformation that closely mimics its native, pre-fusion state on the virus, ensuring that the resulting antibodies recognize and bind to the functional virion. nih.govnih.gov

Activation of T-Cell Mediated Immunity: While antibodies provide a critical first line of defense, a durable and effective immune response also requires the involvement of T-cells. plos.org Specifically, CD4+ T-helper cells are essential for providing the necessary signals to B-cells, enabling them to mature and produce high-affinity antibodies and to establish long-term immunological memory. plos.orgnih.gov A well-designed gB subunit vaccine can be formulated with adjuvants to ensure the stimulation of these T-helper cell responses, which are crucial for the longevity of protection. nih.gov

Enhanced Immunogenicity through Advanced Platforms: The immunogenicity of a single protein subunit can sometimes be limited. frontiersin.org Modern vaccine design often employs strategies to enhance the immune response. Presenting the SA8 gB protein on the surface of virus-like particles (VLPs) or nanoparticles creates a highly ordered, repetitive array that mimics the surface of a real virus. researchgate.netnih.gov This structure is particularly effective at activating B-cells and can lead to a more potent and protective immune outcome. nih.gov

By focusing on gB, a subunit vaccine aims to direct the immune system's resources towards a critical and vulnerable component of the virus, thereby providing targeted protection against infection.

Interactive Data Tables

Table 1: Research Findings on Herpesvirus Glycoprotein B as a Therapeutic and Vaccine Target

Research AreaMechanism / RationaleKey Findings / ImplicationsSupporting Evidence (Citations)
Antiviral Therapeutic DevelopmentInhibition of the molecular fusion mechanism required for viral entry into host cells.Glycoprotein B is a class I fusion protein that undergoes major conformational changes. Targeting these changes can block infection. mdpi.comnih.gov
Subunit Vaccine DesignUse of a purified viral protein to elicit a specific and protective immune response without using the whole pathogen.gB is a major surface antigen. Vaccines with gB can induce high-titer neutralizing antibodies and CD4+ T-cell responses. creative-biolabs.comyoutube.comnih.gov
Homology StudiesSA8 gB is highly similar to gB from human herpesviruses (HSV-1, HSV-2), making it a valuable research model.Conserved domains, cysteine residues, and glycosylation sites suggest similar structures and functions, allowing for translatable findings. nih.gov
Immunogenicity EnhancementPresenting gB antigens on virus-like particles (VLPs) or nanoparticles to mimic a natural viral structure.Arrayed presentation of antigens is a potent stimulus for B-cells, leading to stronger immune activation than soluble proteins alone. researchgate.netnih.gov

Future Directions in Sa8 Glycoprotein B Research

Elucidation of Atomic-Level Structural-Functional Relationships

A fundamental priority in future SA8 gB research is the determination of its three-dimensional structure at atomic resolution. While the general structure of herpesvirus gB is known to be a trimeric class III fusion protein with five distinct domains, specific high-resolution data for SA8 gB is lacking. wikipedia.org Visualizing macromolecules at the atomic level is the foundation for hypothesis-driven research into their function and is essential for understanding enzymatic processes and molecular interactions. nih.gov

Future research must employ advanced structural biology techniques, such as X-ray crystallography and cryogenic electron microscopy (cryo-EM), to solve the prefusion and postfusion conformations of the SA8 gB ectodomain. Obtaining these structures will provide unprecedented insight into the conformational changes that drive the membrane fusion process. Furthermore, co-crystallization or cryo-EM analysis of SA8 gB in complex with identified binding partners, such as host cell receptors or neutralizing antibodies, will map the precise interfaces of these interactions. This atomic-level detail is critical for understanding how the protein functions and for designing targeted interventions. nih.gov Identifying the specific amino acid residues that constitute functional motifs, such as the fusion loops in domain I or receptor-binding sites in domain IV, will move the field beyond homology-based predictions to concrete, species-specific knowledge. wikipedia.orgfrontiersin.org

Comprehensive Identification of All Host Receptor Interactions

Viral entry is initiated by the specific interaction between viral glycoproteins and receptors on the host cell surface. nih.gov While SA8 gB is known to possess fusogenic activity, its specific host cell receptor(s) remain unidentified. nih.gov It is hypothesized that, like other herpesviruses, SA8 gB may interact with one or more host proteins and potentially co-receptors like heparan sulfate (B86663) proteoglycans to mediate entry. wikipedia.orgnih.gov

A critical future direction is the systematic and unbiased identification of these host interaction partners. Modern proteomics-based approaches, such as affinity purification-mass spectrometry (AP-MS) using tagged SA8 gB as bait, can identify proteins that form stable complexes with gB. In parallel, genome-wide functional screens, like those using CRISPR-Cas9 technology, can be employed in susceptible cell lines to identify host genes that are essential for SA8 infection; hits from these screens can then be validated as potential gB receptors. nih.gov Determining the full repertoire of SA8 gB receptors on different cell types will be crucial for understanding viral tropism and pathogenesis. These studies will clarify whether gB acts as the primary receptor-binding protein or if it functions in concert with other SA8 glycoproteins, a common paradigm in herpesvirus entry. wikipedia.org

Table 1: Key Research Areas and Methodologies for SA8 gB Structural-Functional Analysis

Research Goal Key Questions Primary Methodologies Expected Outcome
Atomic Structure Determination What are the 3D structures of SA8 gB in its prefusion and postfusion states? Where are the key functional domains and motifs located? X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM) High-resolution models of gB conformations, enabling precise mapping of functional sites.
Host Receptor Identification What specific host cell surface proteins does SA8 gB bind to during viral entry? Does it utilize co-receptors? Affinity Purification-Mass Spectrometry (AP-MS), Co-immunoprecipitation, CRISPR-Cas9 Genome-Wide Screens Identification of novel host receptors, providing insight into viral tropism and the mechanism of entry.

| Mapping Interaction Interfaces | Which specific amino acids on SA8 gB and its host receptor(s) mediate their interaction? | Co-crystallography, Cryo-EM of gB-receptor complexes, Site-Directed Mutagenesis | Atomic-level maps of binding interfaces, highlighting key residues for targeted disruption. |

Advanced Immunological Characterization for Vaccine Design Optimization

The central role of gB in viral entry makes it a prime candidate for subunit vaccine development. However, creating an effective vaccine requires a sophisticated understanding of the host immune response to this antigen. The recent explosion of atomic-level structures for viral glycoproteins has provided tremendous opportunities for rational, structure-based vaccine design. nih.gov Future efforts must focus on optimizing SA8 gB as an immunogen to elicit potent and protective neutralizing antibody responses.

A key strategy will be to produce a stabilized, prefusion form of SA8 gB, as the prefusion conformation is the primary target of the most potent neutralizing antibodies for many viral fusion proteins. nih.gov This stabilized immunogen can then be used in vaccination studies in relevant animal models. The resulting immune responses must be characterized in depth using advanced techniques like single-cell B-cell analysis, which allows for the isolation and characterization of monoclonal antibodies, immune repertoire analysis, and tracking of clonal evolution in response to vaccination. nih.gov This approach will identify the most critical protective epitopes on the SA8 gB protein. Furthermore, investigating the role of non-neutralizing antibody functions, such as antibody-dependent cellular phagocytosis (ADCP), which have been implicated in protection for other herpesvirus gB vaccines, will provide a more complete picture of a protective immune response. nih.gov

Development of Novel Molecular Inhibitors Targeting SA8 Glycoprotein (B1211001) B Mechanisms

The essential nature of gB in the viral life cycle also makes it an attractive target for the development of novel antiviral drugs. nih.gov Future research should focus on discovering and developing small-molecule inhibitors or biologics that specifically block SA8 gB function. The development of high-throughput screening (HTS) assays is a critical first step. These could include cell-based fusion assays that measure the inhibition of gB-mediated syncytia formation or biochemical assays that measure the binding of gB to a host receptor. mdpi.com

Large libraries of chemical compounds can be screened using these assays to identify initial "hits." nih.gov Once identified, these lead compounds would undergo medicinal chemistry optimization to improve their potency, selectivity, and pharmacological properties. Structure-activity relationship (SAR) studies, guided by the atomic-level structures of SA8 gB, would inform the rational design of more effective inhibitors. researchgate.net The goal is to develop molecules that can either prevent the conformational changes required for fusion or block the interaction of gB with host cells, thus providing a novel therapeutic strategy against SA8 and potentially other related herpesviruses.

Table 2: Strategies for Therapeutic and Prophylactic Interventions Targeting SA8 gB

Intervention Strategy Approach Mechanism of Action Desired Outcome
Vaccine Design Structure-based design of a stabilized, prefusion SA8 gB immunogen. Elicitation of high-titer neutralizing antibodies that target critical epitopes on the prefusion protein, preventing viral entry. A prophylactic vaccine that induces robust and long-lasting protective immunity.
Small-Molecule Inhibitors High-throughput screening of chemical libraries to identify compounds that block gB function. Allosteric or direct inhibition of gB's fusogenic activity or its binding to host receptors. An orally bioavailable antiviral drug for therapeutic treatment of infection.

| Biologic Inhibitors | Development of neutralizing monoclonal antibodies or peptide-based inhibitors. | High-affinity binding to key functional sites on gB, sterically hindering its interaction with host cells or its conformational changes. | A potent therapeutic agent for passive immunization or treatment, with high specificity. |

Investigation of Glycoprotein B's Role in Modulating Host Immune Responses and Pathogenesis

Beyond its structural role in viral entry, SA8 gB may have additional functions in modulating host immune responses and contributing to pathogenesis. Pathogens have evolved various mechanisms to evade host defenses, and viral glycoproteins are often key players in this process. frontiersin.orgnih.gov For instance, the specific pattern of N-linked glycosylation on gB could influence its recognition by the host immune system, potentially shielding epitopes or interacting with host lectin receptors to dampen immune activation. nih.govnih.gov

Future investigations should explore whether the expression of SA8 gB alone on the cell surface can trigger or inhibit innate immune signaling pathways. Studies could assess changes in cytokine and chemokine expression in cells expressing SA8 gB. Furthermore, research into how the cytoplasmic tail of SA8 gB interacts with host cellular proteins could reveal roles in signal transduction or modulation of intracellular trafficking, which could impact the host's ability to respond to infection. mdpi.com Understanding these subtler functions of gB will provide a more holistic view of its role in the viral life cycle and may uncover new targets for intervention aimed at preventing immune evasion and controlling viral pathogenesis.

Table 3: Compound Names Mentioned in the Article

Compound Name
Heparan sulfate

Q & A

Q. What are the genomic structural features of SA8 virus, and how do they compare to other simplexviruses?

SA8 (Cercopithecine herpesvirus 2) has a 150,715 bp genome with a unique long (UL) and unique short (US) regions flanked by inverted repeats, a hallmark of simplexviruses. Its G/C content (76%) is the highest among sequenced simplexviruses, potentially influencing codon usage and transcriptional regulation. Phylogenetic analysis using glycoprotein B (gB) sequences shows SA8 clusters closely with herpes simplex virus (HSV) types 1/2 and bovine herpesvirus 2 (BoHV-2), but lacks the RL1 open reading frame critical for neurovirulence in HSV . Methodological Insight: Genome sequencing, GC content analysis, and comparative alignment tools (e.g., BLAST, ClustalW) are used to identify structural and evolutionary relationships.

Q. Which conserved domains in SA8 gB are critical for viral entry and fusion?

SA8 gB shares four universally conserved herpesvirus gB domains, including a fusion loop and transmembrane helices. Ten cysteine residues and proline-rich regions are preserved across herpesviruses, suggesting conserved tertiary structures essential for membrane fusion. Notably, SA8 gB has higher homology to HSV-1/2 and BoHV-2 (~60% amino acid identity) than to primate gammaherpesviruses . Methodological Insight: Domain mapping via sequence alignment (e.g., using MAFFT) and structural modeling (e.g., AlphaFold) validate functional regions.

Q. What role do SA8 glycoproteins play in cell tropism and entry?

SA8 glycoproteins gB and gH/gL mediate receptor binding and fusion. gB interacts with heparan sulfate proteoglycans (HSPGs) for initial attachment, while gH/gL binds EphA-family tyrosine kinases, a mechanism shared with human herpesvirus 8 (HHV-8). Five SA8 glycoproteins (118–19.5 kDa) are incorporated into virions, with gB being essential for infectivity . Methodological Insight: Cell-binding assays (e.g., heparinase pretreatment) and siRNA knockdown of receptors (e.g., EphA2) confirm entry mechanisms.

Advanced Research Questions

Q. How do replication kinetics of SA8 in vitro inform experimental design for antiviral studies?

SA8 replicates rapidly in Vero cells, producing progeny virions within 6 hours post-infection (hpi) and releasing them extracellularly by 9 hpi. Over 40 infected cell polypeptides (ICPs) are synthesized in three temporal classes: immediate-early (α), early (β), and late (γ). This rapid lifecycle necessitates time-course experiments with synchronized infections to study ICP functions . Methodological Insight: Pulse-chase labeling with radioactive amino acids (e.g., ³⁵S-methionine) tracks ICP synthesis and processing.

Q. How can researchers resolve serological cross-reactivity between SA8 and related herpesviruses?

SA8 gB shares epitopes with HSV-1/2 and B virus, leading to false positives in ELISA and Western blot. Epitope mapping using overlapping peptides (e.g., residues 81–165 of HHV-8 gpK8.1A) identifies type-specific regions. For SA8, critical residues in the immunodominant region (e.g., cysteine bridges) can be targeted for discriminatory assays . Methodological Insight: Phage display libraries and monoclonal antibody screening enhance assay specificity.

Q. What evolutionary mechanisms explain the divergence of SA8 gB from human herpesviruses?

SA8 and HSV-1/2 diverged ~40 million years ago, coinciding with primate speciation. While SA8 lacks the RL1 neurovirulence gene, it retains HSV-2-like glycoprotein G (gG), which is cleaved into secreted and transmembrane forms. This divergence suggests host-specific adaptations, such as immune evasion in African green monkeys . Methodological Insight: Molecular clock analysis (e.g., BEAST) and ancestral sequence reconstruction trace evolutionary shifts.

Q. How can structural modeling of SA8 gB inform therapeutic targeting?

Cryo-EM and homology modeling reveal SA8 gB’s trimeric structure, with conserved fusion loops and hydrophobic pockets. Comparative studies with HHV-8 gB highlight shared heparin-binding domains, suggesting broad-spectrum inhibitors (e.g., heparin analogs) could block attachment . Methodological Insight: Molecular docking simulations (e.g., AutoDock Vina) identify small molecules disrupting gB-receptor interactions.

Data Contradiction Analysis

  • Conflict : SA8’s seroprevalence in captive African green monkeys ranges from 15% to undetectable, despite low clinical symptoms .
    Resolution: Asymptomatic shedding and latency complicate serology. qPCR of oral swabs and ganglia (to detect latent virus) complements antibody assays.

  • Conflict : SA8 gB’s heparan sulfate dependence contrasts with HHV-8, which uses integrins for entry .
    Resolution: Host-specific receptor usage (e.g., EphA2 in HHV-8 vs. HSPGs in SA8) reflects niche adaptation. Chimeric glycoproteins can dissect functional domains.

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